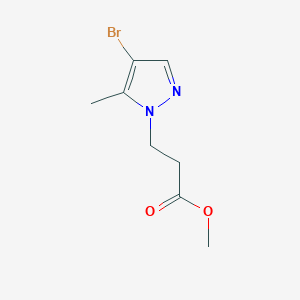

methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(4-bromo-5-methylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-6-7(9)5-10-11(6)4-3-8(12)13-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYKZGVNGJOIDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701239794 | |

| Record name | Methyl 4-bromo-5-methyl-1H-pyrazole-1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701239794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004643-38-2 | |

| Record name | Methyl 4-bromo-5-methyl-1H-pyrazole-1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-5-methyl-1H-pyrazole-1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701239794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with methyl acrylate under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted pyrazole derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

Medicine: Explored for its potential therapeutic applications due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

(a) Bromo vs. Iodo Substitutions

- The iodo derivative (A959191, 1175275-82-7) shares the ester group but lacks the 5-methyl substituent, which may reduce steric hindrance compared to the target compound .

(b) Trifluoromethyl and Halogen Combinations

- 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid (): The trifluoromethyl group at the 3-position introduces strong electron-withdrawing effects, enhancing acidity (propanoic acid vs. methyl ester) and influencing hydrogen-bonding capabilities. This compound (1001518-85-9) is a carboxylic acid derivative, differing in solubility and biological activity compared to the ester-based target compound .

- 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (): This compound (Example 5.23) features a bromomethyl group and a chlorophenyl substituent, enabling diverse reactivity (e.g., nucleophilic substitution) but lacks the ester functionality .

Ester vs. Carboxylic Acid Derivatives

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Pyrazole Derivatives

Key Observations:

Biological Activity

Methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate is a notable compound within the pyrazole family, characterized by its unique structural features, including a bromine substituent and a propanoate ester group. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 263.10 g/mol. The structure includes:

- A brominated pyrazole ring at the 4-position.

- A methyl group at the 5-position.

- A propanoate ester group that enhances its reactivity.

This structural arrangement contributes to its diverse biological activities and potential applications in medicinal chemistry.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that such compounds can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Cycle Progression : Some derivatives interfere with the cell cycle, leading to apoptosis in cancer cells.

- Targeting Specific Enzymes : The compound may interact with enzymes involved in cancer metabolism, thus inhibiting tumor growth.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. The presence of the bromine atom may enhance its antimicrobial efficacy by increasing membrane permeability of microbial cells.

Antileishmanial and Antimalarial Properties

Recent investigations have highlighted the potential of this compound as an antileishmanial and antimalarial agent. In vitro studies indicate that it can effectively inhibit the growth of Leishmania species and Plasmodium falciparum, the causative agents of leishmaniasis and malaria, respectively. The proposed mechanism involves interference with metabolic pathways specific to these pathogens .

The biological activity of this compound is attributed to its ability to bind selectively to various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and signaling pathways.

- Receptor Interaction : It can modulate receptor activity, influencing cellular responses related to growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other pyrazole derivatives is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | Lacks methyl group at the 5-position | |

| Methyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate | Contains methyl instead of bromo | |

| Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate | Nitro group introduces different reactivity |

The presence of both bromine and a propanoate moiety in this compound enhances its biological activity compared to other derivatives lacking these features .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : Research findings indicated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or Michael addition reactions. A common approach involves reacting 4-bromo-5-methyl-1H-pyrazole with methyl acrylate or its derivatives under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or DCM. Reaction temperatures (typically 50–80°C) and stoichiometric ratios of reagents are critical for minimizing side products. Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and ester group. Key signals include:

- Pyrazole C-H protons: δ 6.5–7.5 ppm (¹H NMR).

- Ester methyl group: δ 3.6–3.8 ppm (¹H NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₈H₁₁BrN₂O₂, ~247.08 g/mol) and isotopic patterns for bromine .

- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1550 cm⁻¹ (C-Br) confirm functional groups .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The bromine atom enhances electrophilic reactivity, making it a precursor for Suzuki coupling to generate biaryl pyrazoles for drug discovery. It is also used to study enzyme inhibition (e.g., COX-2) and receptor binding via its pyrazole core .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions compared to chloro or nitro analogs?

- Methodological Answer : Bromine’s lower electronegativity (vs. Cl or NO₂) reduces electron-withdrawing effects, improving stability in Pd-catalyzed couplings. Comparative studies show:

- Suzuki Coupling Efficiency :

| Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Br | 85–90 | 12 |

| Cl | 70–75 | 18 |

| NO₂ | <50 | 24 |

- Bromine’s larger atomic radius also facilitates oxidative addition in catalytic cycles .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

- Methodological Answer : Discrepancies in antimicrobial vs. anti-inflammatory activity arise from:

- Structural Variations : Minor changes (e.g., ester vs. carboxylic acid) alter solubility and target affinity.

- Assay Conditions : Use standardized protocols (e.g., MIC for antimicrobials, COX-2 inhibition for anti-inflammatory).

- In Silico Modeling : Dock the compound into protein active sites (e.g., COX-2 PDB: 5KIR) to predict binding modes and validate experimentally .

Q. How can computational chemistry optimize the design of derivatives with enhanced bioactivity?

- Methodological Answer :

Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic regions.

Use molecular dynamics (MD) simulations to assess stability in biological membranes.

Apply QSAR models to correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing brominated pyrazoles, and how are they mitigated?

- Answer :

- Pitfall 1 : Debromination during purification.

- Solution : Avoid harsh conditions (e.g., high-temperature silica gel chromatography).

- Pitfall 2 : Low regioselectivity in pyrazole functionalization.

- Solution : Use directing groups (e.g., methyl at C5) to control substitution patterns .

Q. How to validate the compound’s stability under physiological conditions for in vitro studies?

- Answer : Conduct accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.